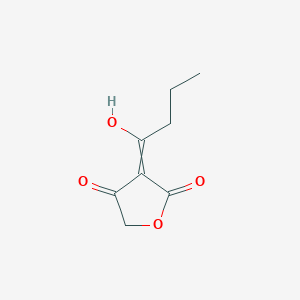
2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide is a chemical compound with the molecular formula C10H13NO2S It is known for its unique structure, which includes a benzisothiazole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with an appropriate alkylating agent, followed by oxidation to form the desired compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzisothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives. These products have diverse applications in different fields.
科学研究应用
2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
- 2,1-Benzisothiazole, 1,3-dihydro-1-(1-methylethyl)-, 2,2-dioxide
- This compound
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique structural features and diverse reactivity. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industrial applications. Additionally, its potential biological activities and applications in drug design further highlight its significance.
属性
CAS 编号 |
189013-91-0 |
|---|---|
分子式 |
C10H13NO2S |
分子量 |
211.28 g/mol |
IUPAC 名称 |
1-propan-2-yl-3H-2,1-benzothiazole 2,2-dioxide |
InChI |
InChI=1S/C10H13NO2S/c1-8(2)11-10-6-4-3-5-9(10)7-14(11,12)13/h3-6,8H,7H2,1-2H3 |
InChI 键 |
PWXOMSDMYGTQCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C2=CC=CC=C2CS1(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)

![3-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]prop-2-enal](/img/structure/B14268641.png)



![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)


![7-Fluorobicyclo[3.2.0]hept-3-en-6-yl diethylcarbamate](/img/structure/B14268707.png)
